N-phenylprop-2-ynamide
Overview
Description
N-phenylprop-2-ynamide is an organic compound with the molecular formula C₉H₇NO. It features a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group. This compound is part of the ynamide family, known for their unique reactivity and stability, making them valuable intermediates in organic synthesis .
Mechanism of Action
Target of Action
N-phenylprop-2-ynamide, also known as 2-Propynamide, N-phenyl-;Propynoic acid phenylamide
Mode of Action
The mode of action of this compound involves ynamide-mediated amide bond formation from carboxylic acids and amines . The process includes ynamide hydrocarboxylation and the subsequent aminolysis of the resulting adduct by an amine . This reaction is kinetically favorable and thermodynamically irreversible, leading to the formation of a key intermediate featuring geminal vinylic acyloxy and sulfonamide groups .
Biochemical Pathways
It is known that ynamides, a class of compounds to which this compound belongs, are involved in the biosynthesis of a wide range of organic compounds . These include lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes . The exact pathways affected by this compound and their downstream effects would require further investigation.
Result of Action
Given its involvement in ynamide-mediated amide bond formation , it can be inferred that this compound may play a role in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-phenylprop-2-ynamide can be synthesized through various methods. One common approach involves the copper-catalyzed coupling of amides with alkynes or their derivatives. This method is highly efficient and allows for the preparation of a wide range of ynamides . Another method involves the use of trichloroethene as a two-carbon synthon, which reacts with amides to form dichloroenamides, followed by elimination to yield ynamides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale copper-catalyzed coupling reactions due to their high efficiency and scalability. The use of inexpensive starting materials like trichloroethene also makes this method economically viable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: N-phenylprop-2-ynamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Molecular oxygen, photoredox catalysts (e.g., rose bengal).
Substitution: Various nucleophiles, often under mild conditions.
Cyclization: Catalysts like copper or palladium, often under mild to moderate temperatures.
Major Products:
Oxidation: Substituted 2-ynamides and oxazolo[2,3-a]isoquinolinone derivatives.
Substitution: A variety of substituted ynamides.
Cyclization: Heterocyclic compounds with biological activity.
Scientific Research Applications
N-phenylprop-2-ynamide has found numerous applications in scientific research:
Comparison with Similar Compounds
- N-phenylprop-2-ynamide
- N-phenyl-2-propynamide
- N-phenyl-2-propinamide
Comparison: this compound stands out due to its unique combination of stability and reactivity. Unlike other ynamides, it features a phenyl group directly attached to the nitrogen atom, which enhances its stability and makes it a more versatile intermediate in organic synthesis . Its ability to undergo a wide range of chemical reactions under mild conditions also sets it apart from other similar compounds .
Biological Activity
N-phenylprop-2-ynamide, an organic compound with the molecular formula C₉H₇NO, belongs to the ynamide class, which is recognized for its unique reactivity and stability. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides an overview of the biological activity of this compound, focusing on its mechanisms, applications, case studies, and research findings.
This compound features a triple bond adjacent to a nitrogen atom, which is part of its amide functional group. The compound's reactivity is primarily attributed to the ynamide functionality, allowing it to participate in various chemical reactions such as:
- Oxidation : Under aerobic conditions, it can undergo Cα–H oxidation, often catalyzed by photoredox catalysts like rose bengal.
- Substitution : The compound can engage in nucleophilic substitution reactions due to the polarization of its triple bond.
- Cyclization : It can be utilized in cyclization reactions to produce heterocyclic compounds with potential biological activity.
These reactions enable this compound to serve as a versatile building block in organic synthesis and medicinal chemistry .
Biological Activity
Research indicates that this compound and its derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown promise against bacterial pathogens. For instance, a derivative known as CM14 (N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenylprop-2-ynamide) was identified as an effective inhibitor of HlyU in Vibrio vulnificus, reducing virulence without affecting bacterial growth. This compound enhanced survival rates in infected mice by alleviating systemic inflammation and organ dysfunction .
- Anticancer Properties : Compounds related to this compound have been investigated for their potential to inhibit cancer cell proliferation. For example, certain ynamides have demonstrated significant activity against various cancer cell lines by modulating enzyme activity involved in cell growth .
- Enzyme Inhibition : The mechanism of action often involves the inhibition of specific enzymes or receptors. For instance, some derivatives may inhibit enzymes linked to cell proliferation, showcasing anticancer effects .
Case Study 1: Inhibition of Virulence in Vibrio vulnificus
The study highlighted the effectiveness of CM14 as an HlyU inhibitor. This small molecule was shown to significantly reduce the expression of virulence genes without adversely affecting bacterial growth. The half-maximal effective concentration (EC50) was determined to be 30.97 μM, indicating a potent effect at relatively low concentrations .
Case Study 2: Anticancer Activity
Research into various ynamide derivatives has demonstrated their ability to inhibit tumor growth in vitro. For instance, compounds exhibiting structural similarities to this compound were synthesized and tested against cancer cell lines, revealing promising results in inhibiting proliferation .
Summary of Biological Activities
Biological Activity | Description |
---|---|
Antimicrobial | Effective against Vibrio vulnificus; enhances survival in infected models. |
Anticancer | Inhibits proliferation in various cancer cell lines; potential enzyme inhibitors. |
Enzyme Inhibition | Modulates activity of enzymes linked to cell growth and virulence factors. |
Properties
IUPAC Name |
N-phenylprop-2-ynamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-2-9(11)10-8-6-4-3-5-7-8/h1,3-7H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTDYWXUZKOVHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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